molecular formula C16H23NO3 B12547503 Benzamide, N,N-diethyl-3,5-dimethoxy-2-(2-propenyl)- CAS No. 150130-06-6

Benzamide, N,N-diethyl-3,5-dimethoxy-2-(2-propenyl)-

Cat. No.: B12547503
CAS No.: 150130-06-6
M. Wt: 277.36 g/mol
InChI Key: SWZCYCHFGWHPGX-UHFFFAOYSA-N
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Description

Benzamide, N,N-diethyl-3,5-dimethoxy-2-(2-propenyl)- is an organic compound belonging to the class of benzamides. Benzamides are derivatives of benzoic acid and are known for their diverse applications in various fields such as medicine, agriculture, and industry. This particular compound is characterized by the presence of diethyl, dimethoxy, and propenyl groups attached to the benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N,N-diethyl-3,5-dimethoxy-2-(2-propenyl)- typically involves the reaction of 3,5-dimethoxybenzoic acid with N,N-diethylamine and allyl bromide. The reaction is carried out in the presence of a base such as triethylamine (TEA) and a solvent like tetrahydrofuran (THF). The reaction conditions include refluxing the mixture for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzamide, N,N-diethyl-3,5-dimethoxy-2-(2-propenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound into corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzamide core or the propenyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and hydrogen peroxide (H2O2) under acidic or basic conditions.

    Reduction: LiAlH4, sodium borohydride (NaBH4), and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines, and bases such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Carboxylic acids, ketones, and aldehydes.

    Reduction: Alcohols and amines.

    Substitution: Various substituted benzamides and allyl derivatives.

Scientific Research Applications

Benzamide, N,N-diethyl-3,5-dimethoxy-2-(2-propenyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzamide, N,N-diethyl-3,5-dimethoxy-2-(2-propenyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in oxidative stress, leading to its antioxidant properties. Additionally, its antimicrobial activity may result from disrupting the cell membrane integrity of microorganisms .

Comparison with Similar Compounds

Similar Compounds

    Benzamide: The simplest amide derivative of benzoic acid, used in various pharmaceutical applications.

    N,N-Diethyl-3-methylbenzamide (DEET): A well-known insect repellent with a similar diethyl substitution.

    3,5-Dimethoxybenzamide: A compound with similar methoxy substitutions, studied for its biological activities.

Uniqueness

Benzamide, N,N-diethyl-3,5-dimethoxy-2-(2-propenyl)- is unique due to the combination of diethyl, dimethoxy, and propenyl groups, which confer distinct chemical and biological properties. This unique structure allows it to participate in a variety of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and industrial applications.

Properties

CAS No.

150130-06-6

Molecular Formula

C16H23NO3

Molecular Weight

277.36 g/mol

IUPAC Name

N,N-diethyl-3,5-dimethoxy-2-prop-2-enylbenzamide

InChI

InChI=1S/C16H23NO3/c1-6-9-13-14(16(18)17(7-2)8-3)10-12(19-4)11-15(13)20-5/h6,10-11H,1,7-9H2,2-5H3

InChI Key

SWZCYCHFGWHPGX-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=C(C(=CC(=C1)OC)OC)CC=C

Origin of Product

United States

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